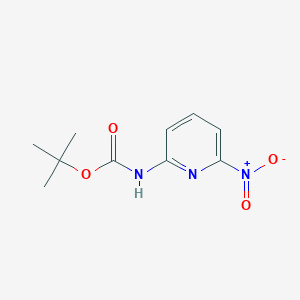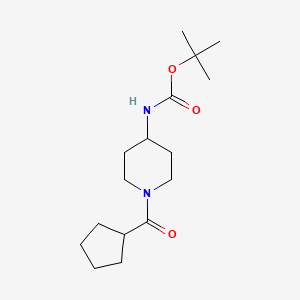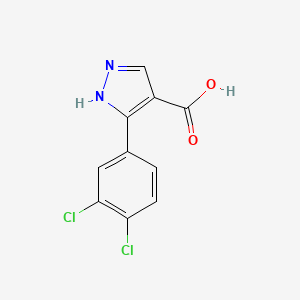
5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
While specific synthesis methods for “5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid” are not available, pyrazolines are generally synthesized through a reaction involving a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride .Scientific Research Applications
Structural and Spectral Investigations
Research has been conducted on pyrazole derivatives to understand their structural and spectral properties. For instance, the study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid demonstrated the importance of combined experimental and theoretical studies in elucidating the structure and properties of biologically significant pyrazole derivatives. These findings contribute to the broader understanding of pyrazole compounds, including 5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid, in medicinal chemistry and material science (Viveka et al., 2016).
Nonlinear Optical Materials
Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their potential as nonlinear optical (NLO) materials. This research indicates the utility of pyrazole derivatives in the development of optical limiting applications, suggesting possible applications for this compound in creating materials with desirable optical properties (Chandrakantha et al., 2013).
Synthetic Methodologies
The synthesis of pyrazolo[1,5-a]pyrimidines from a one-pot reaction demonstrates the versatility of pyrazole derivatives in synthetic organic chemistry. Such methodologies highlight the potential of this compound as a precursor in synthesizing complex organic molecules with various applications, ranging from drug discovery to material science (Morabia & Naliapara, 2014).
Safety and Hazards
Future Directions
While specific future directions for “5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid” are not available, there is ongoing research into the biological activities of newly synthesized pyrazoline derivatives . These compounds are being explored for their potential in the development of new drugs and drug delivery devices .
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds have diverse pharmacological effects , suggesting that they may interact with multiple targets.
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a common process involving organoboron compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Organoboron compounds can be converted into a broad range of functional groups, affecting various biochemical pathways . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the stability of boronic esters, such as pinacol boronic esters, can influence their pharmacokinetic properties . These esters are usually bench stable, easy to purify, and often commercially available, which can impact their bioavailability .
Result of Action
It’s known that pyrazole-bearing compounds have potent antileishmanial and antimalarial activities , suggesting that they may have significant effects at the molecular and cellular levels.
Action Environment
It’s known that the stability of organoboron compounds can be affected by air and moisture . Therefore, these environmental factors could potentially influence the action and stability of 5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid.
Properties
IUPAC Name |
5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-4-2-1-3-6(8)9-7(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFOPXRCGJVAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate](/img/structure/B3085115.png)
![[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3085123.png)





![Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3085150.png)
![5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3085155.png)


![2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide](/img/structure/B3085199.png)
![[1-(2-Methylpropyl)pyrazol-4-yl]methylamine](/img/structure/B3085201.png)

